

# Cbz-NH-PEG8-C2-acid structure and chemical formula.

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## Compound of Interest

Compound Name: Cbz-NH-PEG8-C2-acid

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An In-depth Technical Guide to **Cbz-NH-PEG8-C2-acid**: A Core Component in Modern Drug Development

For researchers, scientists, and drug development professionals, a deep understanding of bifunctional linker molecules is paramount. Among these, **Cbz-NH-PEG8-C2-acid** has emerged as a significant tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules. This guide provides a comprehensive overview of its structure, chemical properties, and its pivotal role in advanced therapeutic modalities.

## Molecular Structure and Chemical Properties

**Cbz-NH-PEG8-C2-acid** is a heterobifunctional linker characterized by three key components: a carboxybenzyl (Cbz or Z) protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This distinct architecture allows for the strategic and sequential conjugation of two different molecular entities. The Cbz group provides robust protection for the amine, which can be selectively removed under specific conditions, while the terminal carboxylic acid offers a reactive site for coupling with amine-containing molecules. The PEG8 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration in drug design.<sup>[1][2]</sup>

The IUPAC name for this compound is 3-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid.<sup>[3]</sup>

## Quantitative Data Summary

A summary of the key physicochemical properties of **Cbz-NH-PEG8-C2-acid** is presented in the table below. These values are essential for its handling, characterization, and application in chemical synthesis.

Property	Value	Source(s)
Chemical Formula	C27H45NO12	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	575.65 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	1334177-87-5	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Viscous Liquid	<a href="#">[5]</a>
Purity	≥95%	<a href="#">[2]</a> <a href="#">[7]</a>
Storage	-18°C for long-term storage, avoid light	<a href="#">[5]</a> <a href="#">[8]</a>

## Applications in Drug Development

The primary application of **Cbz-NH-PEG8-C2-acid** lies in its role as a PEG-based PROTAC linker. [\[4\]](#) PROTACs are innovative heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[4\]](#)[\[9\]](#) The linker is a critical component of a PROTAC, dictating the spatial orientation of the target protein and the E3 ligase to form a productive ternary complex. **Cbz-NH-PEG8-C2-acid** serves as a versatile building block for constructing these linkers.[\[1\]](#)[\[4\]](#)

Beyond PROTACs, this linker is also utilized in:

- **Bioconjugation:** The hydrophilic PEG spacer improves the solubility and flexibility of bioconjugates.[\[2\]](#)
- **Peptide Modification:** The Cbz group offers selective protection during peptide synthesis and can be removed under mild conditions.[\[2\]](#)
- **Drug Delivery and Nanotechnology:** Its properties are beneficial in developing novel drug delivery systems and materials.[\[2\]](#)[\[5\]](#)

## Experimental Protocols

While specific experimental protocols for the synthesis of **Cbz-NH-PEG8-C2-acid** are proprietary to chemical suppliers, the general principles of its use in bioconjugation involve standard amide bond formation.

### General Protocol for Amide Bond Formation

The terminal carboxylic acid of **Cbz-NH-PEG8-C2-acid** can be coupled to a primary or secondary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand) to form a stable amide bond.

- **Activation of the Carboxylic Acid:** The carboxylic acid is typically activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt). This reaction is usually performed in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
- **Coupling to the Amine:** The amine-containing molecule, dissolved in a suitable buffer or solvent, is then added to the activated linker solution. The reaction is allowed to proceed at room temperature or 4°C for a specified period, typically ranging from a few hours to overnight.
- **Purification:** The resulting conjugate is purified using standard techniques such as dialysis, size-exclusion chromatography, or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and coupling reagents.

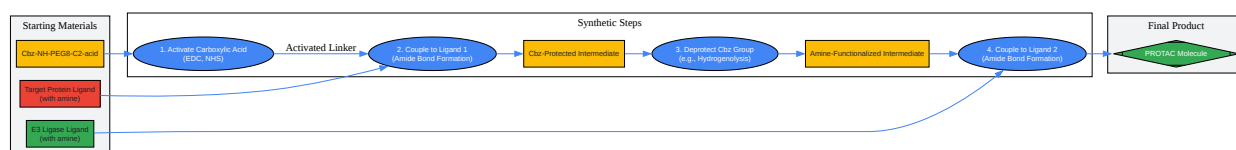
## Visualizations

### Molecular Structure

Caption: Chemical structure of **Cbz-NH-PEG8-C2-acid**.

### PROTAC Synthesis Workflow

The logical workflow for utilizing **Cbz-NH-PEG8-C2-acid** in the synthesis of a PROTAC is depicted below. This process involves the sequential conjugation of the linker with a ligand for the target protein and a ligand for an E3 ubiquitin ligase.



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Caption: Generalized workflow for PROTAC synthesis.

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### Contact

Address: 3281 E Guasti Rd

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